

Estrogenic Activity of Bisphenol E and Analogs

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Compound Focus: 4,4'-(ETHANE-1,1-DIYL)DIPHENOL

CAS No.: 2081-08-5

Cat. No.: S586312

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| Bisphenol | ER α Agonist | ER β Agonist | Androgen Receptor (AR) Antagonist | Relative Potency & Notes |
|---------------------|---------------------|--------------------|-----------------------------------|---|
| Bisphenol E (BPE) | Yes [1] | Yes [1] | Yes (in same group) [1] | Induced ER-mediated activity; less potent than BPA in one yeast assay [2]. |
| Bisphenol A (BPA) | Yes [1] [3] | Yes [1] [3] | Yes [1] | Benchmark chemical; induced ER-mediated activity [1]. |
| Bisphenol S (BPS) | Yes [1] | Yes [1] | No [1] | Induced ER-mediated activity; common replacement for BPA [1] [4]. |
| Bisphenol AF (BPAF) | Yes [1] | Yes [1] | Yes [1] | Induced ER α and/or ER β activity; often more potent than BPA [1]. |
| Bisphenol C (BPC) | Yes [1] | Yes [1] | Yes [1] | Induced ER-mediated activity [1]. |
| Bisphenol B (BPB) | Yes [1] | Yes [1] | Yes [1] | Induced ER-mediated activity [1]. |

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|-------------------|---------------------|--------------------|-----------------------------------|---|
| Bisphenol P (BPP) | No [1] | Antagonist [1] | Information missing | Selectively inhibited ER β -mediated activity [1]. |
| BPS-MPE | Antagonist [1] | No [1] | Information missing | Selectively inhibited ER α -mediated activity [1]. |

Detailed Experimental Data & Protocols

The data in the table above is derived from standardized, high-quality in vitro assays, which are detailed below.

- **Primary Assay for ER/AR Activity (2019 Study)**

- **Objective:** To directly compare the estrogenic and androgenic activities of 22 bisphenol analogs, including BPE, using consistent experimental conditions [1].
- **Methodology:** A **luciferase reporter gene assay** was used. Cells (HepG2 human hepatocellular carcinoma cells) were transfected with plasmids expressing human ER α or ER β , along with a reporter plasmid containing an estrogen response element (ERE) linked to the luciferase gene. Activation of the receptor by a bisphenol compound leads to the production of luciferase, which is then quantified by measuring luminescence. Similar assays were performed for the Androgen Receptor (AR) [1].
- **Key Finding for BPE:** The study clearly classified BPE as one of the bisphenols that **induced both ER α and ER β -mediated activity**. It was also included in the group that functioned as an AR antagonist [1].

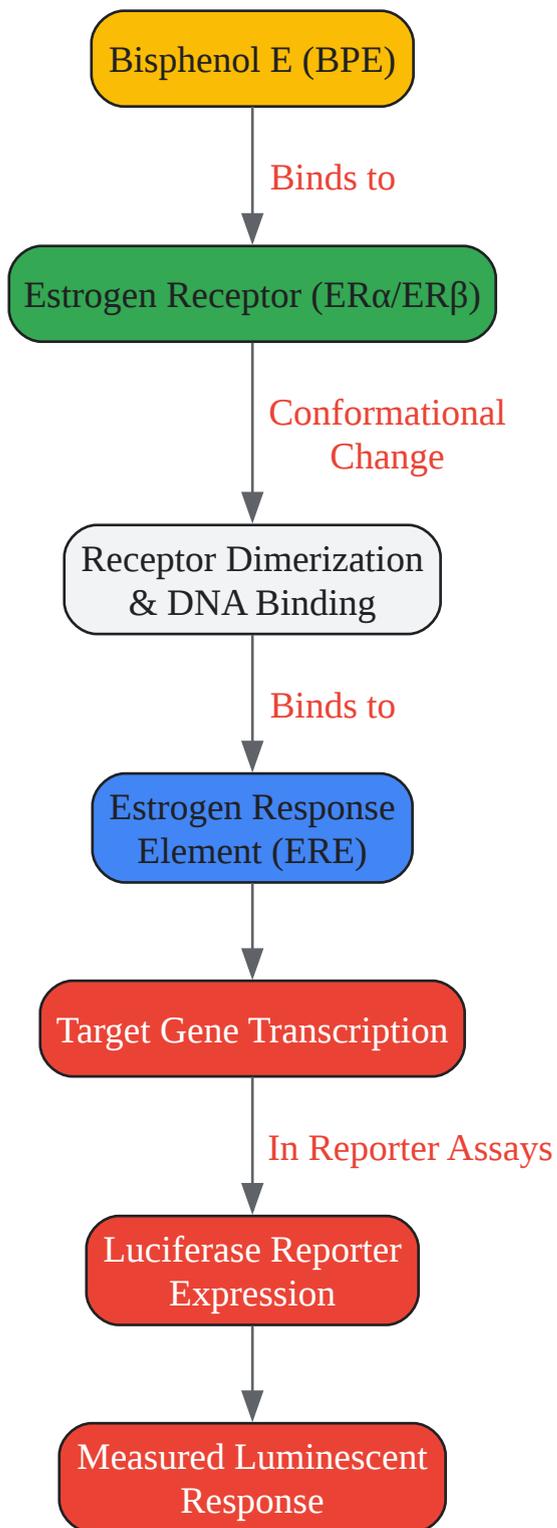
- **Detection via a Tailored Yeast Bioassay (2023 Study)**

- **Objective:** To develop a highly sensitive and selective planar bioassay for detecting bisphenols in complex samples [2].
- **Methodology:** The **Arxula adenivorans yeast bisphenol screen (A-YBS)**. This system uses genetically modified yeast cells with a bisphenol-targeted receptor. When a bisphenol binds to this receptor, it triggers the production of firefly luciferase, generating a bioluminescent signal that can be quantified [2].

- **Key Finding for BPE:** The study determined the half-maximal effective concentration (EC50) for various bisphenols. The EC50 for BPE was found to be **greater than 1 ng/band**, indicating it was less potent in this specific assay than BPA (EC50 of 322 pg/band) and Bisphenol Z (EC50 of 267 pg/band) [2].
- **Multi-Parametric High-Throughput Analysis (2014 Study)**
 - **Objective:** To use a high-throughput, multi-parametric microscopy-based platform to comprehensively investigate the effects of BPA and 18 analogs on ER α and ER β [3].
 - **Methodology:** Engineered HeLa cell lines with integrated estrogen-responsive reporter arrays and tagged receptors (GFP-ER α and GFP-ER β). This allows for single-cell analysis of multiple events in the ER signaling pathway, including **receptor DNA binding, co-regulator recruitment, chromatin remodeling, and target gene transcription** [3].
 - **Key Finding for BPA Analogs:** The study concluded that nearly all BPA analogs tested, which would include BPE, bound to ER α and/or ER β . A notable finding was that many analogs showed a higher affinity for ER β and often acted as antagonists on that receptor, while acting as mixed agonists/antagonists on ER α [3].

Molecular Pathway of Bisphenol Estrogenic Activity

The following diagram illustrates the general mechanism by which BPE and other bisphenols activate the genomic estrogen signaling pathway, based on the experimental models used in the cited research.



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Key Insights for Researchers

- **BPE is a Recognized ER Activator:** The experimental evidence consistently classifies BPE as an estrogenic compound capable of activating both subtypes of the estrogen receptor, similar to BPA but with potentially different potency [1] [2] [3].
- **Beyond Estrogenicity:** When selecting BPA alternatives, consider that a lack of strong estrogenic activity does not guarantee safety. Some bisphenols that are weak estrogens have been found to activate other nuclear receptors (like PPAR γ), inhibit mitochondrial function, or cause neurotoxicity [5].
- **Assay Choice Matters:** The sensitivity and results can vary depending on the assay. The tailored A-YBS bioassay was more sensitive for BPA than for BPE [2], while the reporter gene assay in HepG2 cells clearly identified BPE as an ER agonist [1]. High-content imaging provides deeper mechanistic insights but is more complex [3].

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